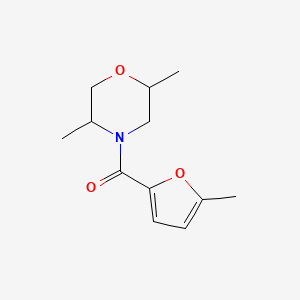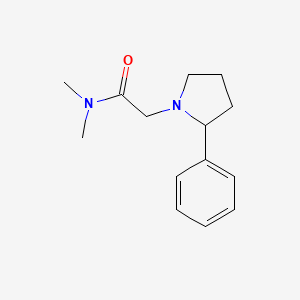
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as OPIM, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling and the release of neurotransmitters. By modulating the activity of the sigma-1 receptor, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone may be able to affect neuronal activity and neurotransmitter release, leading to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, it has been shown to have analgesic effects, reducing sensitivity to pain. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has also been shown to affect the release of dopamine, a neurotransmitter involved in reward and motivation.
Advantages and Limitations for Lab Experiments
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other compounds that affect the sigma-1 receptor. However, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific experimental design.
Future Directions
For the study of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone include the development of new compounds and the investigation of its potential use in various areas of research.
Synthesis Methods
The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps. First, 4-propan-2-ylpiperazine is reacted with oxalyl chloride to form oxalyl-4-propan-2-ylpiperazine. This intermediate is then reacted with 2-hydroxymethyl oxolane to form Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone. The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a multi-step process that requires careful attention to detail and purification to obtain a high yield of the final product.
Scientific Research Applications
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use in pain management and addiction treatment.
properties
IUPAC Name |
oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKLDQRWBKSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)



![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)